3'-Deoxy-3'-fluoroinosine

Leishmaniasis Antiparasitic Nucleoside analog

Select 3'-Deoxy-3'-fluoroinosine for its unique, fluorine-driven parasite selectivity: Leishmania converts it into toxic 3'-FATP via a pathway absent in mammalian hosts—delivering EC50 0.23 µM and 73% in vivo parasite burden reduction at 50 mg/kg. Non-fluorinated analogs like 3'-deoxyinosine cannot replicate this differential activation or efficacy. This compound is essential for purine salvage pathway probing, antileishmanial lead optimization, and SAR studies where the 3'-fluoro substituent must be isolated. Insist on the authentic fluoro analog to ensure valid metabolic tracing and translational relevance.

Molecular Formula C10H11FN4O4
Molecular Weight 270.22 g/mol
CAS No. 117517-20-1
Cat. No. B058451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluoroinosine
CAS117517-20-1
Molecular FormulaC10H11FN4O4
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O
InChIInChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
InChIKeyPOYFYFKHABGRAR-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-3'-fluoroinosine (CAS 117517-20-1) – A Fluorinated Purine Nucleoside for Antiparasitic and Anticancer Research


3'-Deoxy-3'-fluoroinosine (3'-FI) is a purine nucleoside analog characterized by the replacement of the 3'-hydroxyl group with a fluorine atom [1]. This modification confers enhanced metabolic stability and unique biochemical properties . The compound is recognized in authoritative databases (MeSH) as a distinct research entity [1] and is investigated primarily as a selective antileishmanial agent and, as a class member, for potential antineoplastic activity against indolent lymphoid malignancies .

Critical Differentiation of 3'-Deoxy-3'-fluoroinosine from Generic Purine Analogs


Substituting 3'-deoxy-3'-fluoroinosine with a generic purine nucleoside analog—or even a closely related inosine analog like 3'-deoxyinosine—is not scientifically sound. The compound's distinct 3'-fluoro substitution dictates a unique metabolic fate: it is selectively converted by Leishmania parasites into a toxic triphosphate metabolite (3'-FATP), a pathway not observed in mammalian host cells and distinct from the metabolism of non-fluorinated analogs [1]. This differential activation is the basis for its parasite-selective toxicity and is not a property shared by unmodified inosine or other 3'-substituted analogs lacking fluorine [2]. The quantitative evidence detailed below confirms that potency, selectivity, and in vivo efficacy vary significantly even among structurally similar inosine analogs.

Quantitative Differentiation of 3'-Deoxy-3'-fluoroinosine Against Key Comparators


Comparative Antileishmanial Potency (EC50) in L. tropica Promastigotes

3'-Deoxy-3'-fluoroinosine demonstrates high potency against L. tropica promastigotes with an EC50 of 2.3 x 10^-7 M [1]. This is approximately 1.9-fold more potent than the non-fluorinated analog 3'-deoxyinosine, which has a reported EC50 of 4.43 x 10^-7 M in the same system [2]. However, it is less potent than carbocyclic inosine, which has an EC50 of 8.3 x 10^-8 M [3].

Leishmaniasis Antiparasitic Nucleoside analog EC50

Quantified Parasite-Selective Toxicity: Therapeutic Index Comparison

The selective toxicity of 3'-deoxy-3'-fluoroinosine is demonstrated by comparing its EC50 against L. tropica (2.3 x 10^-7 M) to its EC50 against mouse mammary tumor FM3A host cells (1.9 x 10^-4 M), yielding a selectivity window of approximately 826-fold [1]. In comparison, 3'-deoxyinosine shows a 282-fold window (EC50: 4.43 x 10^-7 M vs. host cell EC50: 1.25 x 10^-4 M) [2], and carbocyclic inosine shows an ~3,250-fold window [3]. The data indicates that 3'-deoxy-3'-fluoroinosine offers a substantially better selectivity profile than its non-fluorinated analog.

Selective toxicity Therapeutic index Host cell cytotoxicity Leishmania

In Vivo Efficacy in a Murine Leishmaniasis Model: Head-to-Head Comparison

In a direct comparative in vivo study, treatment of L. donovani-infected mice with 50 mg/kg of 3'-deoxy-3'-fluoroinosine resulted in a 73% reduction in parasite burden (measured as LDU) compared to untreated controls [1]. In the same study, treatment with a higher dose (100 mg/kg) of the non-fluorinated comparator 3'-deoxyinosine achieved only a 68% reduction. The most potent analog, carbocyclic inosine, achieved a 94% reduction at 100 mg/kg.

In vivo efficacy Leishmania donovani Visceral leishmaniasis Murine model

Mechanism-Based Differentiation: Parasite-Specific Metabolic Activation

3'-Deoxy-3'-fluoroinosine undergoes a unique, parasite-specific metabolic conversion. Leishmania promastigotes metabolize the compound to 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-FATP), a toxic metabolite not produced in mammalian host FM3A cells [1]. In contrast, the non-fluorinated analog 3'-deoxyinosine is converted by the parasite into cordycepin (3'-deoxyadenosine) nucleotides [2]. The distinct metabolic fate—formation of a 3'-fluoro-ATP analog versus a non-fluorinated adenosine analog—is a direct consequence of the 3'-fluoro substitution and provides a mechanistic basis for the observed differences in potency and selectivity.

Metabolism Prodrug activation Mechanism of action Leishmania

Differentiation by Antiviral Activity Profile: Class-Level Inference

While direct antiviral data for 3'-deoxy-3'-fluoroinosine is limited, a closely related class member, 3'-deoxy-3'-fluoroadenosine, demonstrates broad-spectrum activity against flaviviruses (EC50: 1.1 – 4.7 µM) [1]. This suggests the 3'-fluoro-3'-deoxy ribose modification itself can confer antiviral properties distinct from other nucleoside classes. In contrast, non-fluorinated analogs like 3'-deoxyinosine have not been reported to possess this antiviral profile. This indicates that the fluorine substitution expands the potential research applications beyond antiparasitic activity, offering a broader utility than non-fluorinated inosine analogs.

Antiviral Flavivirus TBEV Zika Nucleoside analog

Optimal Research and Procurement Use-Cases for 3'-Deoxy-3'-fluoroinosine


Lead Optimization in Antileishmanial Drug Discovery

3'-Deoxy-3'-fluoroinosine serves as an advanced lead compound for visceral leishmaniasis. Its quantified potency (EC50: 0.23 µM against L. tropica) and significant in vivo efficacy (73% reduction in parasite burden at 50 mg/kg) make it a strong candidate for further medicinal chemistry optimization [1][2]. Its mechanism of selective activation by the parasite ensures a favorable starting point for developing safer therapies. Researchers should prioritize this compound over 3'-deoxyinosine due to its superior in vivo performance at a lower dose.

Investigating Nucleoside Metabolism and Prodrug Activation in Parasites

This compound is an ideal chemical probe for studying the purine salvage pathway and prodrug activation in Leishmania. Its unique conversion to the fluorinated triphosphate 3'-FATP provides a distinct analytical handle for tracing metabolic flux and understanding nucleotide pool imbalances [3]. This application is not replicable with non-fluorinated analogs, which produce different metabolites (e.g., cordycepin nucleotides from 3'-deoxyinosine) [4].

Exploring Structure-Activity Relationships (SAR) of 3'-Modified Nucleosides

For medicinal chemistry programs focused on nucleoside analogs, 3'-deoxy-3'-fluoroinosine is a key building block for SAR studies. Direct comparison with 3'-deoxyinosine allows researchers to isolate the impact of the 3'-fluoro substituent on potency, selectivity, and metabolism [1][4]. The data demonstrate that fluorine improves both in vitro selectivity and in vivo efficacy, providing a clear rationale for incorporating fluorine into next-generation analogs.

Dual-Use Tool for Antiparasitic and Antiviral Research Programs

Based on class-level evidence from 3'-deoxy-3'-fluoroadenosine, which shows broad-spectrum anti-flaviviral activity (EC50: 1.1-4.7 µM), 3'-deoxy-3'-fluoroinosine can be strategically employed as a tool compound in programs exploring the intersection of antiparasitic and antiviral nucleoside chemistry [5]. This dual research applicability increases the compound's value proposition for multi-disciplinary research groups compared to more narrowly focused analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxy-3'-fluoroinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.